molecular formula C24H33N5O2 B11245098 3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one

3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one

Cat. No.: B11245098
M. Wt: 423.6 g/mol
InChI Key: WTJCUFMXQRQHSR-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one is a complex organic compound that features a cyclopentyl group, a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of the 4-methoxyphenylamine intermediate. This can be achieved through the nitration of anisole followed by reduction of the nitro group to an amine.

    Synthesis of the Methylpyrimidinyl Intermediate: The next step involves the synthesis of the 6-methylpyrimidin-2-amine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Coupling of Intermediates: The methoxyphenylamine and methylpyrimidinyl intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazinyl intermediate.

    Formation of the Final Product: The final step involves the reaction of the piperazinyl intermediate with cyclopentylpropanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyrimidinyl moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or JAK/STAT pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-(4-methoxyphenyl)propan-1-amine
  • 3-Cyclopentyl-1-(4-methoxyphenyl)-4,4,5-trimethyl-3-hexanol

Uniqueness

3-Cyclopentyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one is unique due to its complex structure, which combines multiple functional groups that contribute to its diverse chemical reactivity and potential therapeutic applications. The presence of the piperazinyl and pyrimidinyl moieties distinguishes it from other similar compounds and enhances its biological activity.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C24H33N5O2/c1-18-17-22(26-20-8-10-21(31-2)11-9-20)27-24(25-18)29-15-13-28(14-16-29)23(30)12-7-19-5-3-4-6-19/h8-11,17,19H,3-7,12-16H2,1-2H3,(H,25,26,27)

InChI Key

WTJCUFMXQRQHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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